molecular formula C12H20N4O3S B6702895 N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

Cat. No.: B6702895
M. Wt: 300.38 g/mol
InChI Key: BOZPBGLXRNMYAE-UHFFFAOYSA-N
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Description

N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and methylamino groups, as well as an ethylsulfonylpropan-2-yl group.

Properties

IUPAC Name

N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-5-20(18,19)7-9(3)14-11(17)10-6-8(2)15-12(13-4)16-10/h6,9H,5,7H2,1-4H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZPBGLXRNMYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)NC(=O)C1=NC(=NC(=C1)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid with 1-ethylsulfonylpropan-2-amine under appropriate conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-2-(methylamino)pyrimidin-4-yl)benzamide
  • N-(6-methyl-2-(methylamino)pyrimidin-4-yl)acetamide
  • N-(6-methyl-2-(methylamino)pyrimidin-4-yl)propionamide

Uniqueness

N-(1-ethylsulfonylpropan-2-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is unique due to the presence of the ethylsulfonylpropan-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications in various fields.

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